Gadoleic Acid

描述

This compound has been reported in Punica granatum, Sesamum indicum, and other organisms with data available.

This compound is a monounsaturated long-chain fatty acid with a 20-carbon backbone and the sole double bond originating from the 11th position from the methyl end, with the bond in the cis- configuration.

See also: Cod Liver Oil (part of); Borage Seed Oil (part of).

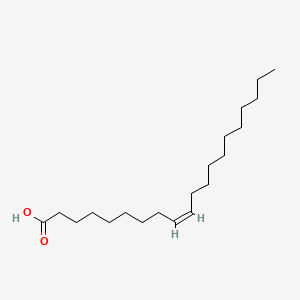

Structure

2D Structure

属性

IUPAC Name |

(Z)-icos-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h11-12H,2-10,13-19H2,1H3,(H,21,22)/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJBNNIYVWPHFW-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045292 | |

| Record name | Gadoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9Z-Eicosenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29204-02-2 | |

| Record name | Gadoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29204-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029204022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GADOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474JWU0SQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9Z-Eicosenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Historical Context of Gadoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoleic acid, systematically known as (9Z)-icos-9-enoic acid, is a monounsaturated omega-11 fatty acid.[1] Its discovery in the early 20th century marked a significant step in the characterization of marine lipids, particularly those found in cod liver oil, a substance of considerable medicinal interest at the time.[2][3][4] This technical guide provides an in-depth exploration of the discovery and historical context of this compound, detailing the experimental methodologies of the era, presenting quantitative data on its prevalence, and discussing its known metabolic pathways.

The Discovery of this compound: A Historical Perspective

This compound was first identified in 1906 by the Norwegian chemist Bull H. while he was analyzing the composition of cod liver oil.[1] The name "gadoleic" is derived from Gadus, the genus for cod, and oleum, the Latin word for oil. While Bull H. was able to isolate this novel fatty acid, its precise chemical structure was not fully elucidated until 1933 by the Japanese chemist Takano M.

The early 20th century was a pivotal time in the field of lipid chemistry. Researchers were moving from simply characterizing fats and oils by their bulk properties to isolating and identifying individual fatty acid components. The work of scientists like Bull H. and Takano M. was foundational to our modern understanding of the diversity and biological significance of fatty acids.

Physicochemical Properties of this compound

This compound is a 20-carbon chain fatty acid with a single cis double bond located at the 9th carbon from the carboxyl end (an omega-11 fatty acid).

| Property | Value |

| Systematic Name | (9Z)-Icos-9-enoic acid |

| Common Names | This compound, cis-9-Eicosenoic acid |

| Molecular Formula | C20H38O2 |

| Molar Mass | 310.522 g·mol−1 |

| Melting Point | 23 to 24 °C (73 to 75 °F; 296 to 297 K) |

| Boiling Point | 170 °C (338 °F; 443.15 K) at 0.1 mmHg |

Quantitative Distribution of this compound

This compound is found in a variety of natural sources, most notably in fish oils and certain plant oils. Its concentration can vary significantly depending on the species and environmental factors.

| Source | This compound Content (% of total fatty acids) |

| Fish Oils | |

| Cod Liver Oil | 8 - 15% |

| Herring Oil | ~14% |

| Sardine Oil | ~3% |

| Salmon Oil | 2 - 3% |

| Tuna Oil | ~3% |

| Plant Oils | |

| Jojoba Oil | 65 - 80% |

| Rapeseed Oil (Canola) | 8 - 14% |

| Mustard Seed Oil | 8 - 12% |

Historical Experimental Protocols

The isolation and characterization of this compound in the early 20th century relied on a series of meticulous and labor-intensive chemical techniques. Modern methods like gas chromatography-mass spectrometry were not yet available, so chemists of the era employed methods based on differential solubility, precipitation, and chemical degradation.

Isolation of Fatty Acids from Cod Liver Oil (Circa 1906)

The initial step in Bull H.'s discovery would have been the extraction and separation of fatty acids from the complex mixture of triglycerides in cod liver oil.

1. Saponification:

-

Objective: To hydrolyze the triglycerides into glycerol and free fatty acids (as soaps).

-

Protocol:

-

A known quantity of cod liver oil was refluxed with an excess of alcoholic potassium hydroxide (KOH) or sodium hydroxide (NaOH) for several hours. This process, known as saponification, breaks the ester bonds of the triglycerides.

-

After the reaction was complete, the alcohol was distilled off.

-

The resulting soap mixture was dissolved in water.

-

2. Liberation of Free Fatty Acids:

-

Objective: To convert the fatty acid soaps into their free acid form.

-

Protocol:

-

The aqueous soap solution was acidified with a mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), until the solution was acidic.

-

The free fatty acids, being insoluble in water, would separate as an oily layer.

-

This layer was then separated from the aqueous phase using a separatory funnel.

-

The fatty acid mixture was washed with water to remove any remaining mineral acid and then dried.

-

3. Separation of Saturated and Unsaturated Fatty Acids (Lead Salt Precipitation):

-

Objective: To separate the mixture of fatty acids into saturated and unsaturated fractions. This was a crucial step in isolating the then-unknown this compound.

-

Protocol:

-

The mixture of free fatty acids was dissolved in warm ethanol.

-

An alcoholic solution of lead acetate was added to the fatty acid solution. This resulted in the formation of the lead salts of all the fatty acids.

-

The mixture was then cooled. The lead salts of saturated fatty acids are less soluble in cold alcohol than the lead salts of unsaturated fatty acids. This difference in solubility allowed for their separation by filtration.

-

The precipitated lead salts of the saturated fatty acids were collected by filtration. The filtrate contained the soluble lead salts of the unsaturated fatty acids, including this compound.

-

The separated fractions of lead salts were then treated with a mineral acid to regenerate the free fatty acids.

-

4. Fractional Distillation:

-

Objective: To separate the mixture of unsaturated fatty acids based on their chain length and boiling points.

-

Protocol:

-

The mixture of unsaturated fatty acids (or their methyl esters, which are more volatile) was subjected to fractional distillation under reduced pressure (vacuum distillation). This technique allowed for the separation of compounds at lower temperatures, preventing their thermal decomposition.

-

By carefully collecting the fractions that distilled at different temperatures, Bull H. would have been able to isolate a fraction corresponding to a 20-carbon unsaturated fatty acid, which he named this compound.

-

Structure Elucidation of this compound (Circa 1933)

Takano M.'s work to determine the structure of this compound would have involved chemical degradation techniques to pinpoint the location of the double bond.

Ozonolysis:

-

Objective: To cleave the double bond in the this compound molecule to identify the resulting fragments.

-

Protocol:

-

A solution of the isolated this compound in a non-reactive solvent was cooled to a low temperature.

-

Ozone gas (O₃) was bubbled through the solution. The ozone reacted with the double bond to form an unstable intermediate called an ozonide.

-

The ozonide was then treated with a reducing agent (like zinc dust in water) or an oxidizing agent (like hydrogen peroxide).

-

This workup step cleaved the ozonide, yielding two smaller molecules with carbonyl groups (aldehydes or carboxylic acids) at the position of the original double bond.

-

By identifying these cleavage products, Takano M. could deduce the location of the double bond in the original 20-carbon chain. For this compound (a 9-eicosenoic acid), ozonolysis would yield nonanal (a 9-carbon aldehyde) and 11-oxoundecanoic acid (an 11-carbon aldehyde-acid).

-

Metabolism and Biological Role of this compound

While the specific signaling pathways initiated by this compound are not as well-characterized as those for omega-3 and omega-6 fatty acids, its metabolic fate follows the general pathways for very long-chain monounsaturated fatty acids (VLC-MUFAs).

Elongation and Desaturation:

This compound can be further metabolized through elongation and desaturation processes. Elongases add two-carbon units to the fatty acid chain, while desaturases introduce additional double bonds. These processes can convert this compound into other long-chain fatty acids.

Beta-Oxidation:

Like other fatty acids, this compound can be broken down through beta-oxidation in the mitochondria and peroxisomes to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.

Incorporation into Lipids:

This compound is incorporated into various complex lipids, such as triglycerides for energy storage and phospholipids, which are essential components of cell membranes. The presence of monounsaturated fatty acids like this compound influences the fluidity and flexibility of these membranes.

While direct signaling roles are not extensively documented, some studies on omega-11 fatty acids suggest potential benefits for cardiovascular health, including favorable effects on plasma lipoprotein profiles. Further research is needed to fully elucidate the specific signaling functions of this compound.

Conclusion

The discovery and characterization of this compound represent a significant chapter in the history of lipid chemistry. The pioneering work of Bull H. and Takano M., using the analytical tools of their time, laid the groundwork for our current understanding of this and other fatty acids. While much has been learned about its distribution and general metabolism, the specific signaling roles and biological functions of this compound remain an area ripe for further investigation. For researchers and professionals in drug development, a deeper understanding of the unique properties and pathways of less common fatty acids like this compound may unlock new therapeutic opportunities.

References

The Occurrence of Gadoleic Acid in Marine Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoleic acid (cis-9-eicosenoic acid; 20:1n-11), a monounsaturated omega-11 fatty acid, is a significant component of the lipid profile of numerous marine organisms. First identified in cod liver oil, its presence spans the marine food web, from phytoplankton and crustaceans to fish and marine mammals.[1][2][3] This technical guide provides an in-depth overview of the natural sources of this compound in marine life, presenting quantitative data, detailing the experimental protocols for its analysis, and visualizing its metabolic context. Understanding the distribution and metabolism of this compound is crucial for research into marine biochemistry, human nutrition, and the development of novel therapeutic agents.

Data Presentation: this compound Content in Marine Life

The concentration of this compound varies significantly among different marine species, influenced by factors such as diet, geographic location, and season.[4][5] The following tables summarize the quantitative data on this compound content as a percentage of total fatty acids in various marine organisms.

Table 1: this compound Content in Marine Fish Oils

| Marine Source | This compound (% of Total Fatty Acids) | Reference(s) |

| Herring Oil | 13.63 | |

| Cod Liver Oil | 10.42 | |

| Sardine Oil | 5.99 | |

| Salmon Oil | 3.86 |

Table 2: this compound Content in Various Marine Fish Species

| Fish Species | Common Name | This compound (% of Total Fatty Acids) | Reference(s) |

| Clupea harengus | Herring | Present, one of the most abundant fatty acids | |

| Gadus morhua | Cod | Prominent component | |

| Scomber scombrus | Mackerel | Data not specified | |

| Salmo salar | Salmon | Data not specified | |

| Sardina pilchardus | Sardine | Data not specified | |

| Various Species | Shark | Present | |

| Various Species | Ray | Present |

Table 3: this compound in Other Marine Life

| Marine Organism | This compound (% of Total Fatty Acids) | Reference(s) |

| Marine Mammals (general) | Present in blubber | |

| Dolphins | Present in serum and red blood cell membranes | |

| Crustaceans (general, dietary source for fish) | Origin of this compound in fish | |

| Zooplankton (general) | Variable, dependent on phytoplankton diet | |

| Marine Mollusks (general) | Present | |

| Holothurian (Scoloplanes theeli) | Present |

Experimental Protocols: Quantification of this compound

The standard methodology for the quantitative analysis of this compound in marine samples involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography.

Lipid Extraction

Total lipids are extracted from homogenized tissue samples using a solvent mixture. The two most common methods are:

-

Bligh & Dyer Method: This method utilizes a chloroform:methanol:water mixture to partition the lipids into the chloroform layer.

-

Folch Method: This procedure employs a chloroform:methanol mixture, followed by a wash with a salt solution to remove non-lipid contaminants.

Protocol Outline (Folch Method):

-

Homogenize a known weight of the tissue sample in a 2:1 (v/v) chloroform:methanol solution.

-

Filter the homogenate to remove solid particles.

-

Add 0.2 volumes of a 0.9% NaCl solution to the filtrate and vortex thoroughly.

-

Allow the mixture to separate into two phases.

-

Carefully collect the lower chloroform layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

To increase their volatility for gas chromatography, the fatty acids in the lipid extract are converted to their methyl esters.

Protocol Outline (Acid-Catalyzed Transmethylation):

-

To the dried lipid extract, add a solution of 1-2% sulfuric acid in methanol.

-

Heat the mixture at a controlled temperature (e.g., 50-100°C) for a specified time (e.g., 1-2 hours) in a sealed vial.

-

After cooling, add water and a non-polar solvent such as hexane or iso-octane to extract the FAMEs.

-

Vortex the mixture and allow the layers to separate.

-

Collect the upper organic layer containing the FAMEs for GC analysis.

Gas Chromatography (GC) Analysis

The FAMEs are separated and quantified using a gas chromatograph, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A polar capillary column, such as a FAMEWAX or a biscyanopropyl polysiloxane column, is used to achieve good separation of the fatty acid methyl esters.

-

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

-

Injection: A small volume (typically 1 µL) of the FAMEs solution is injected into the heated inlet of the GC.

-

Temperature Program: The oven temperature is programmed to increase gradually to allow for the sequential elution of the FAMEs based on their boiling points and polarity.

-

Detection: The FID provides a response proportional to the mass of the carbon eluting, allowing for quantification. An MS detector provides mass spectral data for compound identification.

-

Quantification: The concentration of this compound methyl ester is determined by comparing its peak area to that of an internal standard (e.g., a fatty acid not naturally present in the sample) and a calibration curve generated from a certified reference standard.

Visualizations: Metabolic and Signaling Context

Biosynthesis of this compound

This compound is synthesized in many organisms through the elongation and desaturation of shorter-chain fatty acids. The primary pathway involves the elongation of oleic acid (18:1n-9) or the desaturation and subsequent elongation of palmitic acid (16:0).

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps involved in the laboratory analysis of this compound from a marine tissue sample.

Caption: Workflow for this compound analysis.

Role of Monounsaturated Fatty Acids in Cellular Signaling

While specific signaling pathways initiated directly by this compound are not as well-defined as those for polyunsaturated fatty acids like arachidonic acid, monounsaturated fatty acids (MUFAs) in general play crucial roles in cellular signaling, primarily by modulating membrane properties and influencing the activity of membrane-bound proteins.

Caption: MUFA's role in cell signaling.

Conclusion

This compound is a notable monounsaturated fatty acid found throughout marine ecosystems, with particularly high concentrations in certain fish oils. Its quantification is reliably achieved through established lipid analysis protocols involving gas chromatography. While its direct role as a primary signaling molecule is an area of ongoing research, its influence on the physical properties of cell membranes underscores its importance in modulating cellular function. This guide provides a foundational understanding for researchers and professionals interested in the marine biochemistry of fatty acids and their potential applications.

References

An In-depth Technical Guide to the Gadoleic Acid Biosynthesis Pathway in Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadoleic acid (cis-9-eicosenoic acid, 20:1n-11) is a monounsaturated omega-11 fatty acid with a 20-carbon chain. It is found in a variety of marine organisms, including fish and microalgae, as well as in some terrestrial plants. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key enzymes, regulatory mechanisms, and experimental protocols for its study. The information presented is intended to serve as a valuable resource for researchers in the fields of lipid metabolism, biochemistry, and drug development.

Introduction

This compound is a significant component of the fatty acid profile in many natural sources, with notable concentrations in fish oils. Its biosynthesis is a multi-step process involving fatty acid synthesis (FAS), elongation, and desaturation. Understanding this pathway is crucial for various applications, including the nutritional enhancement of food sources, the development of biofuels, and the identification of potential therapeutic targets related to lipid metabolism.

The this compound Biosynthesis Pathway

The synthesis of this compound originates from the fundamental building block of fatty acid synthesis, acetyl-CoA. The overall pathway can be divided into three main stages:

-

De Novo Fatty Acid Synthesis: Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), the committed step in fatty acid synthesis. The fatty acid synthase (FAS) complex then catalyzes a series of condensation reactions, adding two-carbon units from malonyl-CoA to the growing acyl chain. This process typically culminates in the synthesis of palmitic acid (16:0).

-

Elongation to Stearic Acid and Eicosanoic Acid: Palmitic acid can be elongated to stearic acid (18:0) by fatty acid elongases. Subsequently, stearic acid is the primary precursor for the C20 fatty acid backbone. The elongation of stearoyl-CoA to eicosanoyl-CoA (20:0) is a critical step. This reaction is catalyzed by a family of enzymes known as Elongation of Very Long-Chain Fatty Acids proteins (ELOVLs). Specifically, ELOVL5 and ELOVL6 have been implicated in the elongation of C18 fatty acids.[1][2]

-

Desaturation to this compound: The final step is the introduction of a cis double bond at the delta-9 position of eicosanoyl-CoA (20:0). This desaturation reaction is catalyzed by a stearoyl-CoA desaturase (SCD) enzyme, specifically a delta-9 desaturase.[3][4] This enzymatic reaction converts eicosanoyl-CoA into gadoleoyl-CoA, which can then be hydrolyzed to this compound.

A simplified diagram of the core biosynthesis pathway is presented below:

Key Enzymes and Their Properties

A summary of the key enzymes involved in this compound biosynthesis is provided in the table below. While specific kinetic data for every enzyme across all organisms is not exhaustively available, representative information is included where possible.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cellular Location |

| Acetyl-CoA Carboxylase | ACC | Acetyl-CoA, ATP, HCO3- | Malonyl-CoA | Cytosol |

| Fatty Acid Synthase | FAS | Acetyl-CoA, Malonyl-CoA, NADPH | Palmitoyl-CoA | Cytosol |

| Elongation of Very Long-Chain Fatty Acids Protein 6 | ELOVL6 | C12-C16 saturated and monounsaturated acyl-CoAs | C14-C18 acyl-CoAs | Endoplasmic Reticulum |

| Elongation of Very Long-Chain Fatty Acids Protein 5 | ELOVL5 | C18-C20 polyunsaturated and monounsaturated acyl-CoAs | C20-C22 acyl-CoAs | Endoplasmic Reticulum |

| Stearoyl-CoA Desaturase (Delta-9 Desaturase) | SCD | Stearoyl-CoA (18:0), Eicosanoyl-CoA (20:0) | Oleoyl-CoA (18:1), Gadoleoyl-CoA (20:1) | Endoplasmic Reticulum |

Regulation of this compound Biosynthesis

The synthesis of this compound is tightly regulated at the transcriptional level, primarily through the action of key transcription factors that respond to hormonal and nutritional signals.

SREBP-1c

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a major transcription factor that controls the expression of genes involved in fatty acid synthesis.[5] Insulin signaling activates SREBP-1c, leading to increased transcription of genes encoding ACC, FAS, SCD, and ELOVLs. This coordinated upregulation of the entire lipogenic program promotes the synthesis of saturated and monounsaturated fatty acids, including the precursors for this compound.

Liver X Receptors (LXRs)

Liver X Receptors (LXRs) are nuclear receptors that play a crucial role in cholesterol and fatty acid metabolism. Activation of LXRs by oxysterols leads to the induction of SREBP-1c expression, thereby indirectly promoting fatty acid synthesis. Furthermore, LXR can directly regulate the expression of some lipogenic genes, including SCD1 and ELOVL6.

The signaling pathway illustrating the regulation of key enzymes by SREBP-1c and LXR is depicted below.

Organism-Specific Variations

The this compound biosynthesis pathway exhibits variations across different organisms.

-

Marine Fish: Many marine fish are rich sources of this compound. They can obtain it through their diet or synthesize it de novo. The enzymatic machinery for elongation and desaturation is well-developed in these species.

-

Microalgae: Certain species of microalgae, particularly diatoms, are known to produce significant amounts of this compound. The pathway in these organisms is generally conserved, but the specific isoforms and substrate preferences of the elongase and desaturase enzymes may differ.

-

Plants: While less common, some terrestrial plants also synthesize this compound. The pathway in plants is similar, with fatty acid synthesis occurring in the plastids and subsequent elongation and desaturation steps taking place in the endoplasmic reticulum.

Quantitative Data on this compound Content

The content of this compound varies significantly among different species. The following tables summarize the percentage of this compound in the total fatty acids of selected organisms.

Table 1: this compound Content in Selected Marine Fish Oils

| Fish Species | This compound (% of total fatty acids) |

| Cod Liver | 15-20% |

| Salmon | 2-5% |

| Mackerel | 2-4% |

| Tuna | 1-3% |

Table 2: this compound Content in Selected Microalgae Species

| Microalgae Species | This compound (% of total fatty acids) |

| Chlorella vulgaris | 0.5 - 2.0% |

| Dunaliella salina | 1.0 - 3.0% |

| Arthrospira platensis | 0.1 - 0.5% |

Experimental Protocols

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction and analysis of fatty acids, including this compound, from biological samples.

Methodology:

-

Lipid Extraction: Lipids are extracted from the homogenized biological sample using a suitable solvent system, such as chloroform:methanol (2:1, v/v) according to the Folch method.

-

Saponification and Derivatization: The extracted lipids are saponified to release free fatty acids. These are then converted to their more volatile fatty acid methyl esters (FAMEs) by transesterification, often using a reagent like boron trifluoride in methanol.

-

GC-MS Analysis: The FAMEs are separated by gas chromatography based on their boiling points and polarity. The separated compounds are then detected and identified by mass spectrometry.

-

Quantification: The amount of each fatty acid, including this compound, is determined by comparing the peak area to that of an internal standard.

Fatty Acid Synthase (FAS) Activity Assay

This assay measures the activity of the FAS complex by monitoring the incorporation of a radiolabeled substrate.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing the cell or tissue lysate, acetyl-CoA, radiolabeled [14C]malonyl-CoA, and NADPH in a suitable buffer.

-

Incubation: The reaction is incubated at 37°C to allow for fatty acid synthesis.

-

Termination and Extraction: The reaction is stopped, and the newly synthesized fatty acids are extracted using an organic solvent.

-

Scintillation Counting: The radioactivity of the extracted fatty acids is measured using a scintillation counter to determine the rate of malonyl-CoA incorporation, which is proportional to FAS activity.

Conclusion

The biosynthesis of this compound is a well-defined pathway involving the coordinated action of fatty acid synthase, elongases, and desaturases. Its regulation by key transcription factors such as SREBP-1c and LXR highlights the intricate control of lipid metabolism in response to cellular and systemic signals. The experimental protocols provided in this guide offer a starting point for researchers to investigate this pathway further. A deeper understanding of this compound biosynthesis will undoubtedly contribute to advancements in nutrition, biotechnology, and medicine.

References

- 1. Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elovl6 ELOVL fatty acid elongase 6 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Fatty acid elongase-5 (Elovl5) regulates hepatic triglyceride catabolism in obese C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A palmitoyl-CoA-specific delta9 fatty acid desaturase from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deletion of ELOVL5 leads to fatty liver through activation of SREBP-1c in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Gadoleic Acid: A Technical Guide to Its Role in Traditional Medicine and Ethnobotany

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadoleic acid (cis-9-eicosenoic acid), an omega-9 monounsaturated fatty acid, is a significant component of various plant- and marine-derived oils that have a history of use in traditional medicine and ethnobotany. This technical guide provides an in-depth analysis of the ethnobotanical origins, traditional medicinal applications, and the underlying scientific evidence for the biological activity of this compound. It details the quantitative composition of this compound in key plant sources, provides comprehensive experimental protocols for its extraction, analysis, and bioactivity assessment, and explores its potential mechanisms of action through signaling pathway diagrams. This document serves as a resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound.

Introduction

This compound, a C20:1 monounsaturated fatty acid, has long been a constituent of traditional remedies, primarily through the use of natural oils. Its presence in plants used by indigenous cultures for dermatological and inflammatory conditions suggests a potential therapeutic role. This guide synthesizes the available ethnobotanical and scientific data to provide a comprehensive technical overview for the modern researcher.

Ethnobotanical and Traditional Medicine Context

The utilization of this compound in traditional medicine is intrinsically linked to the oils in which it is found. The most prominent examples include Jojoba oil, mustard seed oil, and cottonseed oil.

-

Jojoba (Simmondsia chinensis) : Native to the Sonoran Desert of North America, the oil from jojoba seeds was extensively used by Native Americans for a variety of skin and scalp disorders.[1][2] Traditional applications included the treatment of sores, wounds, burns, acne, psoriasis, and as a general skin and hair conditioner.[1][2][3]

-

Mustard Seed (Brassica nigra and other Brassica species) : In Ayurvedic medicine, mustard oil is well-regarded for its warming and stimulating properties. It has been traditionally used topically to alleviate joint pain, arthritis, and muscle stiffness by improving blood circulation and reducing inflammation.

-

Cottonseed (Gossypium hirsutum) : Cottonseed oil has a place in Ayurvedic medicine for its anti-inflammatory and wound-healing properties. It is often used in formulations to soothe skin, manage inflammation, and promote the healing of cuts and burns.

-

Arugula (Eruca sativa) : Also known as rocket, the seeds of this Mediterranean plant yield an oil that has been used in traditional medicine for its anti-inflammatory, digestive, and aphrodisiac properties.

Quantitative Data on this compound in Plant Oils

The concentration of this compound can vary significantly between different plant species and even between different cultivars and growing conditions. The following tables summarize the available quantitative data.

| Plant Species | Common Name | This compound Content (%) | Reference(s) |

| Simmondsia chinensis | Jojoba | 67.85 - 75.50 | |

| Brassica nigra | Black Mustard | Present, but concentration varies | |

| Gossypium hirsutum | Cottonseed | Present, but often in low concentrations | |

| Eruca sativa | Arugula/Rocket | Present, concentration can be significant |

Note: The fatty acid composition of many of these oils is complex, and the concentration of this compound can be influenced by factors such as climate, soil conditions, and extraction methods.

Experimental Protocols

Extraction of this compound-Rich Oils from Plant Material

4.1.1. Cold Pressing (for Jojoba, Mustard, and Arugula Seeds)

This method is preferred for obtaining high-quality oils as it avoids thermal degradation of the fatty acids.

-

Seed Preparation : Ensure seeds are clean and free of foreign material. Moisture content should be optimized (typically 5-8%) for efficient oil extraction.

-

Pressing : Utilize a mechanical screw press. The temperature of the expelled oil should be maintained below 50°C.

-

Clarification : The collected crude oil is allowed to settle for 24-48 hours to allow solid particles to sediment.

-

Filtration : The settled oil is then filtered through a filter press or by centrifugation to obtain a clear oil.

-

Storage : The final oil should be stored in an airtight, dark container, preferably under a nitrogen atmosphere, at a cool temperature to prevent oxidation.

4.1.2. Supercritical Fluid Extraction (SFE) with CO₂

This method yields high-purity oils without the use of organic solvents.

-

Sample Preparation : Grind the seeds to a fine powder to increase the surface area for extraction.

-

SFE System Parameters :

-

Pressure : 30-40 MPa

-

Temperature : 40-60°C

-

CO₂ Flow Rate : 2-4 kg/h

-

-

Extraction : The powdered seeds are loaded into the extraction vessel. Supercritical CO₂ is then passed through the material, dissolving the oil.

-

Separation : The pressure and/or temperature is reduced in a separator vessel, causing the CO₂ to return to a gaseous state and the oil to precipitate out.

-

Collection : The extracted oil is collected from the bottom of the separator.

Isolation and Purification of this compound by Urea Crystallization

This protocol is for the enrichment of monounsaturated fatty acids like this compound from a mixed fatty acid sample.

-

Saponification : Hydrolyze the extracted oil to free fatty acids by refluxing with an excess of 2M ethanolic potassium hydroxide for 1-2 hours.

-

Extraction of Free Fatty Acids : After cooling, acidify the mixture with 6M HCl to a pH of ~1. Extract the free fatty acids with n-hexane. Wash the hexane layer with distilled water until neutral, then dry over anhydrous sodium sulfate. Evaporate the hexane under reduced pressure.

-

Urea Complex Formation :

-

Dissolve the mixed fatty acids in methanol (e.g., 100 g of fatty acids in 500 mL of methanol).

-

Prepare a saturated solution of urea in methanol at 70°C (approximately 1:3 w/v).

-

Add the fatty acid solution to the hot urea solution in a 1:3 ratio (fatty acids:urea, by weight).

-

-

Crystallization : Allow the mixture to cool slowly to room temperature, then transfer to a refrigerator at 4°C for 24 hours. Saturated fatty acids will preferentially form inclusion complexes with urea and crystallize out.

-

Filtration : Filter the mixture under vacuum to separate the urea-saturated fatty acid adducts (solid) from the methanol solution containing the enriched unsaturated fatty acids (filtrate).

-

Recovery of Unsaturated Fatty Acids :

-

Acidify the filtrate with 1M HCl to pH 4-5.

-

Add an equal volume of water and extract the unsaturated fatty acids with n-hexane.

-

Wash the hexane extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the concentrated unsaturated fatty acids, which will be enriched in this compound.

-

-

Further Purification (Optional) : The process can be repeated to achieve higher purity.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a standard method for the quantitative analysis of fatty acids.

-

Fatty Acid Methyl Ester (FAME) Preparation :

-

To approximately 25 mg of the oil or isolated fatty acid fraction in a screw-capped tube, add 1.5 mL of 0.5 M NaOH in methanol.

-

Heat at 100°C for 5 minutes.

-

Cool, then add 2 mL of boron trifluoride-methanol reagent, and heat again at 100°C for 5 minutes.

-

Cool, add 1 mL of n-heptane and 1 mL of saturated NaCl solution. Shake vigorously.

-

Allow the layers to separate. The upper n-heptane layer containing the FAMEs is used for GC-MS analysis.

-

-

GC-MS Conditions :

-

Column : A polar capillary column (e.g., DB-23, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature : 250°C.

-

Oven Temperature Program : Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 180°C, hold for 5 min, then ramp at 5°C/min to 230°C, and hold for 10 min.

-

MS Detector : Scan range of m/z 50-550.

-

Identification : FAMEs are identified by comparing their retention times with those of known standards and by interpretation of their mass spectra.

-

Quantification : The percentage of each fatty acid is calculated by the area normalization method.

-

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay provides a preliminary indication of anti-inflammatory activity.

-

Reaction Mixture : Prepare a reaction mixture (5 mL total volume) containing:

-

2.8 mL of phosphate-buffered saline (PBS, pH 6.3).

-

0.2 mL of egg albumin (from fresh hen's egg).

-

2 mL of varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

-

-

Control : A control solution is prepared with the same volume of the solvent in place of the this compound solution.

-

Incubation : Incubate the reaction mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

-

Measurement : After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation : The percentage inhibition of protein denaturation is calculated as follows:

-

% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against specific microorganisms.

-

Preparation of Inoculum : Grow the test microorganism in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Preparation of this compound Dilutions : Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation : Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubation : Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action and Signaling Pathways

While the precise signaling pathways for this compound are still under investigation, its biological activities can be inferred from studies on oils rich in this fatty acid and from the known mechanisms of similar monounsaturated fatty acids.

Anti-inflammatory Activity

This compound likely exerts its anti-inflammatory effects through the modulation of key inflammatory pathways. One plausible mechanism, based on studies of Eruca sativa extracts, involves the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). PPAR-α activation can lead to the downstream inhibition of the pro-inflammatory transcription factor NF-κB.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Antimicrobial Activity

The antibacterial action of fatty acids, including likely this compound, is often attributed to their ability to disrupt the bacterial cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Caption: Postulated workflow for the antimicrobial action of this compound.

Conclusion and Future Directions

This compound, a key component of several traditionally used medicinal oils, demonstrates significant potential for therapeutic applications, particularly in dermatology and for inflammatory conditions. The ethnobotanical record provides a strong foundation for its anti-inflammatory and antimicrobial properties, which are beginning to be validated by modern scientific investigation.

For drug development professionals, this compound represents a promising natural compound for further research. Future studies should focus on:

-

Isolation and Clinical Evaluation : Conducting clinical trials with purified this compound to validate its efficacy and safety for specific dermatological and inflammatory disorders.

-

Mechanism of Action : Elucidating the precise molecular targets and signaling pathways of this compound to better understand its anti-inflammatory and antimicrobial effects.

-

Synergistic Effects : Investigating the potential for synergistic interactions between this compound and other bioactive compounds present in the source oils, as well as with existing therapeutic agents.

This technical guide provides a solid framework for these future endeavors, bridging the gap between traditional knowledge and modern scientific inquiry.

References

An In-Depth Technical Guide to the Isomers of Gadoleic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoleic acid, a monounsaturated omega-9 fatty acid with the chemical formula C20H38O2, is a subject of increasing interest in the scientific community.[1] Predominantly recognized as cis-9-eicosenoic acid, it is a key component of various marine oils, notably cod liver oil, and is also found in some plant sources.[2] Beyond its most common form, this compound exists as a variety of positional and geometric isomers, each with unique chemical properties and potentially distinct biological activities. This guide provides a comprehensive overview of the isomers of this compound, detailing their physicochemical properties, analytical separation techniques, and known biological effects, with a focus on their relevance to research and drug development.

Physicochemical Properties of this compound Isomers

The properties of this compound isomers are dictated by the position and configuration (cis or trans) of the double bond within the 20-carbon chain. While data for all isomers is not exhaustively available, the properties of the most well-studied isomer, cis-9-eicosenoic acid, are presented below. The structural differences between isomers, particularly between cis and trans configurations, significantly impact their physical state, with cis isomers generally being liquid at room temperature and trans isomers being more solid.[3]

| Property | Value | Isomer |

| Molecular Formula | C20H38O2 | All Isomers |

| Molecular Weight | 310.51 g/mol | All Isomers |

| Melting Point | 23-24.5 °C | cis-9-eicosenoic acid[4][5] |

| Boiling Point | 170 °C at 0.1 mmHg | cis-9-eicosenoic acid |

| Density | 0.8882 g/cm³ | cis-9-eicosenoic acid |

| Refractive Index | 1.4675 | cis-9-eicosenoic acid |

Experimental Protocols for Isomer Separation and Analysis

The separation and identification of this compound isomers from complex lipid mixtures are critical for understanding their individual biological roles. Various chromatographic techniques are employed for this purpose.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC and GC-MS are powerful techniques for the analysis of fatty acid isomers, typically after conversion to their more volatile fatty acid methyl esters (FAMEs).

Sample Preparation and Derivatization:

-

Lipid Extraction: Lipids are extracted from the sample matrix using a solvent system such as chloroform:methanol (2:1, v/v).

-

Saponification: The extracted lipids are saponified using a methanolic sodium hydroxide solution to release the fatty acids from their esterified forms.

-

Methylation: The free fatty acids are then methylated to FAMEs using a reagent like boron trifluoride in methanol. This step is crucial for increasing the volatility of the fatty acids for GC analysis.

GC Separation:

-

Column: A highly polar capillary column, such as a cyano-column or an ionic liquid stationary phase (e.g., SLB-IL100), is essential for the separation of positional and geometric isomers.

-

Temperature Program: A programmed temperature gradient is used to elute the FAMEs based on their boiling points and interactions with the stationary phase.

-

Detection: A Flame Ionization Detector (FID) is commonly used for quantification, while a Mass Spectrometer (MS) provides structural information for isomer identification.

Workflow for GC-MS Analysis of this compound Isomers

Caption: A generalized workflow for the analysis of this compound isomers using GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of fatty acid isomers, particularly for preparative scale separations and for isomers that are sensitive to the high temperatures used in GC.

Reversed-Phase HPLC:

-

Stationary Phase: C18 columns are commonly used, where separation is based on the hydrophobicity of the fatty acids.

-

Mobile Phase: A gradient of acetonitrile and water is often employed.

-

Derivatization: To enhance detection, fatty acids can be derivatized with a fluorescent tag (e.g., ADAM reagent) for fluorescence detection or a UV-absorbing chromophore for UV detection.

Silver-Ion HPLC (Ag-HPLC):

This technique is particularly effective for separating isomers based on the number, position, and configuration of their double bonds.

-

Principle: Silver ions impregnated onto a silica stationary phase interact with the π-electrons of the double bonds in the fatty acids. The strength of this interaction varies depending on the stereochemistry and position of the double bond, allowing for the separation of cis/trans and positional isomers.

Biological Activity and Signaling Pathways

The isomers of this compound, as omega-9 fatty acids, are implicated in various biological processes, particularly in the modulation of inflammation and metabolic pathways.

Anti-inflammatory Effects:

Omega-9 fatty acids are known to exert anti-inflammatory effects by competing with pro-inflammatory omega-6 fatty acids for incorporation into cell membranes and for the enzymatic machinery that produces inflammatory mediators.

Metabolic Regulation:

-

AMP-activated protein kinase (AMPK) Pathway: Oleic acid, a related omega-9 fatty acid, has been shown to activate AMPK, a key regulator of cellular energy homeostasis. Activation of AMPK can lead to increased fatty acid oxidation and a decrease in lipid accumulation.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their derivatives can act as ligands for PPARs, which are nuclear receptors that play a crucial role in lipid and glucose metabolism.

Generalized Signaling Pathway for Omega-9 Fatty Acids

Caption: A simplified diagram of potential signaling pathways modulated by omega-9 fatty acids.

Conclusion

The isomers of this compound represent a diverse group of molecules with the potential for varied biological activities. A thorough understanding of their individual properties and effects is crucial for researchers in nutrition, biochemistry, and drug development. The methodologies outlined in this guide provide a framework for the isolation, identification, and characterization of these isomers, paving the way for further investigation into their specific roles in health and disease. Future research should focus on elucidating the precise signaling pathways affected by each isomer to unlock their full therapeutic and nutritional potential.

References

- 1. CAS 29204-02-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Cis vs. Trans Fatty Acids | Differences, Structure & Chemical - Lesson | Study.com [study.com]

- 4. GADOLEICACID | 29204-02-2 [m.chemicalbook.com]

- 5. GADOLEICACID | 29204-02-2 [amp.chemicalbook.com]

Gadoleic Acid: A Minor Constituent with Major Potential in Plant-Derived Oils

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of gadoleic acid (cis-9-eicosenoic acid), a monounsaturated omega-9 fatty acid found as a minor constituent in various plant oils. This document summarizes the current knowledge on its prevalence, analytical determination, and potential biological significance, aiming to catalyze further research into its therapeutic applications.

Quantitative Analysis of this compound in Plant Oils

This compound is present in a range of plant-derived oils, with its concentration varying significantly between sources. While often considered a minor component, certain oils contain noteworthy amounts. The following table summarizes the this compound content in several commercially important plant oils.

| Plant Oil | This compound (C20:1) Content (%) | Reference(s) |

| Jojoba Oil | 65.0 - 80.0 | [1][2][3][4] |

| Mustard Seed Oil | 9.4 - 14.2 | [5] |

| Macadamia Nut Oil | 3.5 | |

| Rapeseed Oil | ~0.5 | |

| Olive Oil | ≤ 0.50 | |

| Peanut Oil | 0.46 (Arachidic/Eicosenoic) | |

| Walnut Oil | 0.40 | |

| Soybean Oil | 0.23 | |

| Sesame Oil | 0.20 | |

| Corn Oil | 0.13 | |

| Palm Oil | 0.10 |

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in plant oils is predominantly achieved through Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID). A crucial step in this analysis is the derivatization of fatty acids into their more volatile methyl esters (FAMEs).

Sample Preparation and Derivatization: Transesterification to FAMEs

Objective: To convert triacylglycerols in the oil sample into fatty acid methyl esters (FAMEs) for GC analysis.

Materials:

-

Plant oil sample

-

Methanolic HCl (1.25 M) or Boron trifluoride-methanol solution (12-14% w/v)

-

Hexane or Iso-octane (GC grade)

-

Anhydrous sodium sulfate

-

Glass reaction vials with PTFE-lined caps

-

Heating block or water bath

Procedure:

-

Weigh approximately 25-50 mg of the plant oil sample into a glass reaction vial.

-

Add 2 mL of methanolic HCl or BF3-methanol reagent to the vial.

-

Securely cap the vial and heat the mixture at 60-80°C for 1-2 hours in a heating block or water bath with occasional vortexing.

-

Allow the reaction mixture to cool to room temperature.

-

Add 1 mL of deionized water and 2 mL of hexane (or iso-octane) to the vial.

-

Vortex vigorously for 1 minute to extract the FAMEs into the organic layer.

-

Centrifuge briefly to separate the layers.

-

Carefully transfer the upper organic layer containing the FAMEs to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to dry the extract.

-

The FAMEs solution is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the FAMEs, including this compound methyl ester.

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890A or similar, equipped with a mass selective detector (MSD).

-

Column: A polar capillary column such as a Carbowax (e.g., DB-WAX, Omegawax) or a medium-polarity column like a DB-23 is recommended for good separation of FAME isomers. A common alternative for general fatty acid profiling is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS) (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 120°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 5°C/min.

-

Ramp 2: Increase to 240°C at a rate of 4°C/min, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Data Analysis: Identification of this compound methyl ester is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). Quantification is typically performed by comparing the peak area of the this compound methyl ester to that of an internal standard.

Potential Signaling Pathways and Biological Activities

While direct studies on the signaling pathways of this compound are limited, its structural similarity to other bioactive fatty acids, such as oleic acid, suggests potential involvement in key cellular processes. Fatty acids are known to act as signaling molecules, modulating inflammatory responses and metabolic pathways.

Peroxisome Proliferator-Activated Receptors (PPARs) Signaling

Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as inflammation. Activation of PPARs, particularly PPARγ, by fatty acids can lead to the transcriptional regulation of genes involved in adipogenesis, fatty acid storage, and insulin sensitization. Furthermore, PPAR activation can exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. Given its structure, this compound is a potential candidate for PPAR modulation.

Caption: Potential activation of PPARγ signaling by this compound.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. Activation of this pathway leads to the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. Some fatty acids have been shown to modulate NF-κB signaling, either by promoting or inhibiting its activation. The potential for this compound to influence this pathway warrants further investigation, as this could have significant implications for its use in inflammatory conditions.

Caption: Hypothetical modulation of the NF-κB signaling pathway.

Future Directions and Conclusion

This compound, while a minor component in many common vegetable oils, is found in significant concentrations in select sources like jojoba and mustard seed oil. Standardized analytical methods, primarily GC-MS of FAMEs, allow for its reliable quantification. The potential for this compound to modulate key signaling pathways involved in metabolism and inflammation, such as PPAR and NF-κB, presents an exciting frontier for research. Further investigation into the specific biological activities of purified this compound is warranted to unlock its potential for the development of novel therapeutics and nutraceuticals. This technical guide serves as a foundational resource to encourage and support these future research endeavors.

References

Gadoleic Acid's Contribution to Membrane Fluidity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of gadoleic acid (cis-9-eicosenoic acid), a C20:1 monounsaturated fatty acid, in modulating the fluidity of cellular membranes. While specific quantitative biophysical data for this compound is limited in the current literature, this document extrapolates its likely effects based on the well-understood principles of lipid biophysics and comparative data from structurally similar fatty acids, such as oleic acid. This guide details the theoretical underpinnings of membrane fluidity, outlines key experimental protocols for its measurement, and discusses the potential impact of this compound on membrane-dependent cellular processes, including signal transduction and the formation of lipid rafts.

Introduction to this compound and Membrane Fluidity

This compound is a monounsaturated omega-11 fatty acid with the chemical formula C20H38O2. It is found in various natural sources, including certain fish oils and the seeds of some plants. As a component of phospholipids, this compound is incorporated into cellular membranes, where its structure plays a crucial role in determining the physical properties of the bilayer.

Membrane fluidity is a critical parameter for cellular function, influencing the lateral diffusion of membrane proteins and lipids, membrane permeability, and the activity of membrane-associated enzymes and receptors. The fluidity of a lipid bilayer is primarily determined by the composition of its constituent fatty acyl chains, temperature, and the presence of sterols like cholesterol. Unsaturated fatty acids, such as this compound, introduce kinks into their hydrocarbon tails, which disrupts the tight packing of adjacent phospholipids. This increased intermolecular space leads to greater motional freedom of the acyl chains and, consequently, a more fluid membrane state at physiological temperatures.

Biophysical Properties of Gadoleoyl-Containing Phospholipids

Direct experimental data on the thermotropic properties of phospholipids containing this compound are scarce. However, we can infer their behavior by comparing them to phospholipids with structurally similar acyl chains. The main phase transition temperature (Tm) is a key indicator of membrane fluidity, representing the temperature at which the membrane transitions from a rigid gel phase to a fluid liquid-crystalline phase.

A study on the thermotropic and barotropic phase behavior of phospholipid bilayer membranes provides the main transition temperature for 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC), which contains the C18:1 fatty acid oleic acid, as 6.7 °C[1]. Given that this compound (C20:1) is two carbons longer than oleic acid (C18:1), it is expected that a phospholipid such as 1-stearoyl-2-gadoleoyl-sn-glycero-3-phosphocholine (SGPC) would exhibit a slightly higher Tm due to increased van der Waals interactions between the longer acyl chains. However, this Tm would still be significantly below physiological temperature (37 °C), ensuring that membranes incorporating this compound remain in a fluid state.

Table 1: Main Phase Transition Temperatures (Tm) of Saturated and Monounsaturated Phosphatidylcholines

| Phospholipid | Acyl Chain Composition | Main Transition Temperature (Tm) | Data Source |

| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | C18:0 / C18:0 | 55.6 °C | [1] |

| 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) | C18:0 / C18:1 | 6.7 °C | [1] |

| 1-stearoyl-2-gadoleoyl-sn-glycero-3-phosphocholine (SGPC) | C18:0 / C20:1 | Estimated to be slightly > 6.7 °C | Inferred |

Experimental Protocols for Measuring Membrane Fluidity

Several robust techniques are employed to quantify membrane fluidity. The following sections detail the methodologies for three key experimental approaches.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the Tm of lipid bilayers.

Protocol for DSC Analysis of Liposomes:

-

Liposome Preparation:

-

Synthesize or procure the desired phospholipid (e.g., 1-stearoyl-2-gadoleoyl-sn-glycero-3-phosphocholine).

-

Dissolve the lipid in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with an appropriate aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing at a temperature above the expected Tm. This results in the formation of multilamellar vesicles (MLVs).

-

For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).

-

-

DSC Measurement:

-

Accurately weigh a known amount of the liposome suspension into a DSC sample pan.

-

Use the same buffer as a reference in a separate pan.

-

Seal both pans hermetically.

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a starting temperature well below the expected Tm.

-

Heat the sample at a constant rate (e.g., 1-2 °C/min) to a temperature well above the Tm.

-

Record the differential heat flow as a function of temperature.

-

The peak of the endothermic transition corresponds to the Tm.

-

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A lower anisotropy value corresponds to higher rotational freedom and thus greater membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (DPH) is a commonly used hydrophobic probe that localizes to the core of the membrane.

Protocol for DPH Fluorescence Anisotropy:

-

Probe Labeling:

-

Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran) at a concentration of approximately 2 mM.

-

Add a small volume of the DPH stock solution to the liposome suspension (prepared as in the DSC protocol) to achieve a final probe-to-lipid molar ratio of approximately 1:500.

-

Incubate the mixture in the dark at a temperature above the Tm for at least 30 minutes to allow for probe incorporation.

-

-

Anisotropy Measurement:

-

Place the labeled liposome suspension in a temperature-controlled cuvette within a spectrofluorometer equipped with polarizers.

-

Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.

-

Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light. A G-factor correction is typically applied to account for instrumental bias.

-

Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

-

Measurements can be performed over a range of temperatures to observe changes in fluidity.

-

Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. In a more fluid, disordered membrane, water molecules can penetrate the bilayer to a greater extent, leading to a red shift in Laurdan's emission spectrum. This shift is quantified by the Generalized Polarization (GP) value. Higher GP values indicate a more ordered, less fluid membrane.

Protocol for Laurdan GP Imaging:

-

Probe Labeling:

-

Prepare a stock solution of Laurdan in a suitable solvent (e.g., DMSO).

-

Add the Laurdan stock solution to cells or liposomes to a final concentration of 5-10 µM.

-

Incubate for 30-60 minutes at 37°C.

-

-

Microscopy and Image Acquisition:

-

Image the labeled sample using a two-photon or confocal microscope equipped with appropriate filters.

-

Excite the Laurdan probe (e.g., at 405 nm).

-

Simultaneously collect fluorescence emission in two channels: one corresponding to the ordered (gel) phase (e.g., 420-460 nm) and one for the disordered (liquid-crystalline) phase (e.g., 470-510 nm).

-

-

GP Calculation:

-

For each pixel in the image, calculate the GP value using the formula: GP = (I_gel - I_liquid) / (I_gel + I_liquid)

-

Generate a GP map of the sample, where pixel intensity corresponds to the GP value, providing a visual representation of membrane fluidity heterogeneity.

-

Predicted Effects of this compound on Membrane Properties

The incorporation of this compound into membrane phospholipids is expected to have several biophysical consequences:

-

Increased Fluidity: The single cis double bond in this compound creates a kink in the acyl chain, preventing tight packing and thereby increasing membrane fluidity at physiological temperatures.

-

Decreased Thickness: The disordered packing of phospholipids containing this compound would likely result in a thinner membrane bilayer compared to one composed of saturated fatty acids of the same chain length.

-

Increased Permeability: A more fluid and less tightly packed membrane is generally more permeable to water and small solutes.

-

Modulation of Lipid Rafts: Lipid rafts are specialized membrane microdomains enriched in saturated lipids and cholesterol, which exist in a more ordered state than the surrounding bilayer. The incorporation of monounsaturated fatty acids like this compound into the bulk membrane would likely enhance the phase separation and stability of these ordered domains.

This compound and Membrane-Associated Signaling

Changes in membrane fluidity can significantly impact the function of membrane proteins, including receptors and enzymes involved in signal transduction. For example, the activity of G-protein coupled receptors (GPCRs) can be modulated by the lipid environment. An increase in membrane fluidity can alter the conformational dynamics of the receptor, potentially affecting ligand binding, G-protein coupling, and downstream signaling cascades.

Conclusion and Future Directions

This compound, as a C20:1 monounsaturated fatty acid, is predicted to be a significant contributor to membrane fluidity. Its incorporation into phospholipids likely disrupts lipid packing, leading to a more fluid and dynamic membrane environment. This, in turn, can influence a wide range of cellular processes that are dependent on the physical state of the membrane.

A significant knowledge gap exists regarding the specific biophysical effects of this compound. Future research should focus on:

-

Synthesizing and characterizing gadoleoyl-containing phospholipids to obtain precise DSC data on their thermotropic behavior.

-

Performing detailed fluorescence spectroscopy studies (anisotropy and Laurdan GP) on model membranes of varying this compound content to quantify its impact on fluidity and lipid packing.

-

Investigating the influence of this compound on the formation and stability of lipid rafts in model and cellular systems.

-

Elucidating the specific effects of this compound enrichment on the function of key membrane proteins and signaling pathways.

Addressing these research questions will provide a more complete understanding of the biological role of this compound and its potential implications for human health and disease.

References

The Dawn of Discovery: Unraveling Gadoleic Acid in Cod Liver Oil

An In-depth Technical Guide on the Early 20th-Century Research that First Identified and Characterized this Unique Fatty Acid.

This technical guide delves into the foundational research on gadoleic acid, a monounsaturated omega-11 fatty acid, with a specific focus on its initial discovery and characterization in cod liver oil. Primarily drawing from the seminal 1906 work of Norwegian chemist Henrik Bull, this document provides a detailed account of the experimental methodologies that paved the way for our understanding of this compound. The information is tailored for researchers, scientists, and drug development professionals interested in the historical context and early analytical techniques in lipid chemistry.

Introduction

In the early 20th century, the chemical composition of natural fats and oils was a burgeoning field of study. Cod liver oil, long recognized for its therapeutic properties, became a subject of intense scientific scrutiny. It was within this context that Henrik Bull undertook a systematic investigation of the fatty acids present in cod liver oil, leading to the first identification of a C20 monounsaturated fatty acid, which he termed this compound. His work, published in the "Berichte der deutschen chemischen Gesellschaft" in 1906, laid the groundwork for future research into the diverse fatty acid profiles of marine oils.[1][2]

This guide will reconstruct the experimental journey of Bull, presenting his methods in a clear, structured format, and summarizing his quantitative findings. By understanding these early techniques, modern researchers can appreciate the ingenuity of past chemists and the evolution of analytical science.

Quantitative Data Summary

The following table summarizes the key quantitative data reported by H. Bull in his 1906 publication on the fatty acids of cod liver oil. These values were obtained through the analytical methods of the time, including titration and iodine value determination.

| Parameter | Value | Notes |

| Starting Material | Cod Liver Oil | Specific origin not detailed in the paper. |

| Saponification Value | 183.5 | Indicates the average molecular weight of the fatty acids. |

| Iodine Value (Wijs) | 157.3 | Measures the degree of unsaturation of the fatty acids. |

| Yield of Fatty Acids | 95.5% | Percentage of fatty acids obtained after saponification. |

| Fraction V Boiling Point | 225-235 °C (15 mmHg) | Fraction identified as containing the methyl ester of eicosenoic acid (this compound). |

| Iodine Value of Fraction V | 89.6 | Consistent with a monounsaturated C20 fatty acid methyl ester. |

| Carbon Content of Fraction V | 76.58% | Experimental value. |

| Hydrogen Content of Fraction V | 12.08% | Experimental value. |

| Calculated C20H38O2 C/H | 77.42% C, 12.26% H | Theoretical values for eicosenoic acid. |

Experimental Protocols

The methodologies employed by Bull were state-of-the-art for the early 1900s, relying on classical chemical reactions and physical separation techniques.

Saponification of Cod Liver Oil

The initial step was to break down the triglycerides in cod liver oil into free fatty acids and glycerol.

-

Procedure: 500 grams of cod liver oil was heated with an alcoholic potassium hydroxide solution. The mixture was refluxed until the saponification was complete, resulting in a homogenous soap solution. The alcohol was then distilled off, and the remaining soap was dissolved in water. The fatty acids were liberated by adding dilute sulfuric acid, causing them to separate as an oily layer. This layer was then washed with hot water until the washings were neutral, and subsequently dried.

Esterification of Fatty Acids

To facilitate separation by distillation, the free fatty acids were converted into their more volatile methyl esters.

-

Procedure: The dried fatty acids were dissolved in methanol. Dry hydrogen chloride gas was then passed through the solution to catalyze the esterification reaction. The mixture was heated to ensure the reaction went to completion. After cooling, the methyl esters were separated from the aqueous layer, washed, and dried.

Fractional Distillation of Methyl Esters

This crucial step allowed for the separation of the complex mixture of fatty acid methyl esters based on their boiling points.

-

Apparatus: A distillation apparatus capable of maintaining a high vacuum was used.

-

Procedure: The mixture of methyl esters was subjected to fractional distillation under reduced pressure. The distillation was carried out in stages, with different fractions being collected at specific temperature ranges. Bull collected several fractions, with "Fraction V" being of particular interest. This fraction, distilling at 225-235 °C under a pressure of 15 mmHg, was found to contain the C20 fatty acid methyl ester.

Analysis of the this compound-Containing Fraction

The collected "Fraction V" was then subjected to further analysis to determine its chemical properties.

-

Iodine Value Determination: The Wijs method, using iodine monochloride, was employed to determine the degree of unsaturation. The iodine value of 89.6 for the methyl ester was consistent with a monounsaturated C20 fatty acid.

-